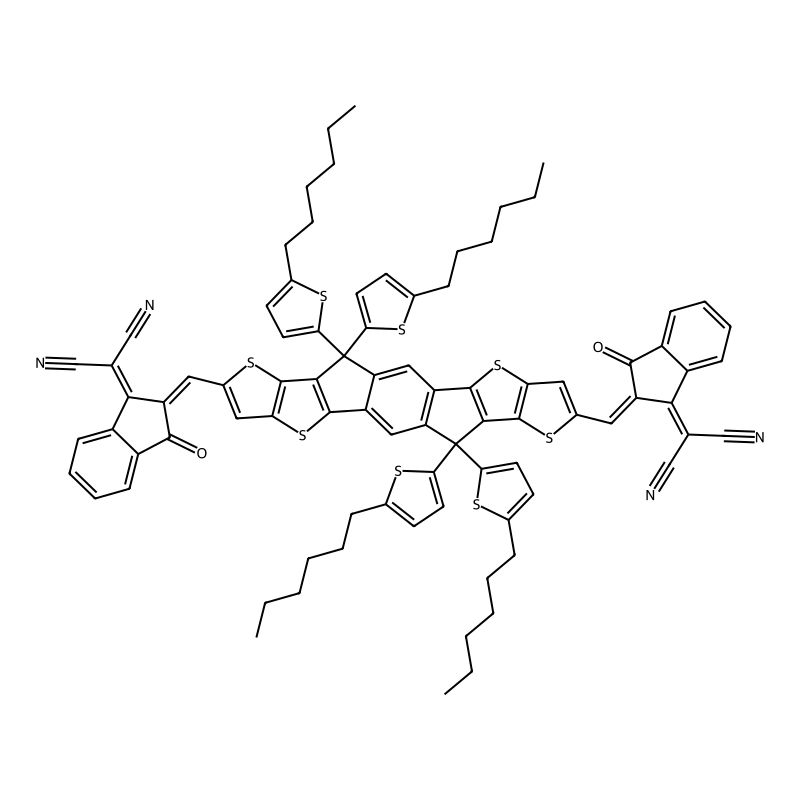ITIC-Th

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
ITIC-Th, or 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(5-hexylthienyl)-dithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene, is a high-performance nonfullerene electron acceptor known for its application in organic photovoltaics. With the chemical formula C86H74N4O2S8 and a molecular weight of 1427.94 g/mol, ITIC-Th exhibits excellent light absorption properties, particularly in the visible spectrum and near-infrared regions. It has been recognized for its ability to improve charge separation efficiency and power conversion efficiency in organic solar cells, achieving efficiencies over 17.2% when utilized in specific device architectures .
In organic solar cells, ITIC-Th functions as an electron acceptor material. Upon light absorption, an exciton (bound electron-hole pair) is generated in the donor polymer. The lower lying LUMO (lowest unoccupied molecular orbital) energy level of ITIC-Th facilitates efficient transfer of the excited electron from the donor to the acceptor, creating separated charges that can contribute to electric current generation [].
Light Absorption and Device Efficiency:
ITIC-Th exhibits a strong light absorption capacity in the near-infrared (NIR) region, which is crucial for efficient solar cell operation. Studies have shown that ITIC-Th based OPVs achieve high power conversion efficiencies (PCE) due to this strong light absorption []. Researchers are actively investigating methods to further improve PCE by tailoring the end groups of ITIC-Th to optimize light absorption properties [].
Morphology and Charge Transport:
The morphology of the active layer in OPV devices significantly impacts charge transport and device performance. ITIC-Th forms favorable morphologies with various donor polymers, leading to efficient exciton dissociation and charge transport within the device []. Research explores the influence of additives on the morphology of ITIC-Th blends, aiming to optimize device performance [].
The synthesis of ITIC-Th typically involves multi-step organic synthesis techniques that include:
- Formation of the Dithieno Core: This step involves constructing the central dithieno structure through cyclization reactions.
- Introduction of Side Chains: Hexylthienyl groups are added to enhance solubility and electronic properties.
- Final Coupling Reactions: The incorporation of the dicyanomethylene-indanone moiety completes the synthesis.
These steps require careful control of reaction conditions to ensure high purity and yield of the final product .
ITIC-Th is primarily used as an electron acceptor in organic solar cells due to its:
- High Absorption Efficiency: It captures a broad spectrum of light.
- Enhanced Power Conversion Efficiency: It has been shown to achieve efficiencies exceeding 17% when combined with specific donor materials.
- Thermal Stability: Devices incorporating ITIC-Th maintain performance under elevated temperatures.
Additionally, ITIC-Th is explored for use in other optoelectronic devices such as organic light-emitting diodes and photodetectors .
Studies on the interactions of ITIC-Th with various donor materials reveal that it significantly enhances photon harvesting and optimizes morphology within the active layer of solar cells. The compound's ability to regulate phase separation is crucial for achieving high efficiency in device performance. Interaction studies often involve examining blend ratios with polymer donors to determine optimal configurations for maximum efficiency .
Several compounds share structural similarities with ITIC-Th, each offering unique properties:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| ITIC | C94H82N4O2S4 | First small molecule electron acceptor outperforming fullerene counterparts; strong absorption characteristics. |
| FTAZ | C80H70N4O2S4 | Exhibits good light absorption; used as a donor material in tandem with acceptors like ITIC-Th. |
| ITIC-Th1 | C86H74N4O2S8F | A fluorinated derivative of ITIC-Th; improved stability and efficiency due to fluorine substitution. |
| PBDB-T | C28H30N2O4 | A common polymer donor that pairs effectively with nonfullerene acceptors like ITIC-Th for enhanced performance. |
ITIC-Th stands out due to its specific structural features that optimize charge transport and stability compared to these similar compounds .








